1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Description
Contextualization of the Tricyclo[2.2.1.0²˒⁶]heptane Skeleton and Bridged Systems
The core structure of the molecule is the tricyclo[2.2.1.0²˒⁶]heptane skeleton, commonly known as nortricyclane. nist.govnih.gov This framework is a saturated tricyclic hydrocarbon with the formula C₇H₁₀. nist.gov It can be visualized as a norbornane (B1196662) system with an additional bond between carbons 2 and 6, forming a cyclopropane (B1198618) ring. This fusion of a bicyclo[2.2.1]heptane (norbornane) system with a cyclopropane ring results in a highly rigid and strained structure. libretexts.org
Polycyclic systems like this are notable for their significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle (angle strain) and eclipsed conformations along carbon-carbon bonds (torsional strain). libretexts.org The nortricyclane skeleton, for instance, possesses considerable strain energy, which influences its chemical reactivity, often leading to reactions involving the cleavage of one or more of its strained carbon-carbon bonds. The unique three-dimensional arrangement of atoms in these bridged systems provides a fixed orientation for substituents, making them valuable scaffolds in stereochemical studies and as building blocks in the synthesis of complex natural products. nih.gov Many terpenes, for example, feature the tricyclo[2.2.1.0²˒⁶]heptane ring system. cdnsciencepub.com
Significance of Strained Polycyclic Ketones in Fundamental Organic Chemistry
The introduction of a ketone group into a strained polycyclic system, as seen in 1-ethyltricyclo[2.2.1.0²˒⁶]heptan-3-one, creates a class of compounds with distinct and often enhanced reactivity. The strain within the carbon skeleton can significantly affect the properties of the carbonyl group. For example, ring strain is known to influence the photochemical behavior of cyclic ketones, particularly in Norrish Type-I reactions, where the α-carbon-carbon bond next to the carbonyl group cleaves upon photoexcitation. nih.govresearchgate.net
Greater ring strain can facilitate ring-opening pathways, making these ketones useful in synthetic strategies that require the formation of complex acyclic or different cyclic systems. nih.gov The parent ketone, tricyclo[2.2.1.0²˒⁶]heptan-3-one (also known as nortricyclanone), is a key precursor for synthesizing other bridged systems and is used to study the mechanisms of carbenoid reactions and C-H insertion processes. wikipedia.org The rigid structure of these ketones provides a well-defined environment to study how geometric constraints influence chemical reactions.
Overview of Academic Research Pertaining to 1-Ethyltricyclo[2.2.1.0²˒⁶]heptan-3-one and its Structural Analogues
While specific academic research focusing exclusively on 1-ethyltricyclo[2.2.1.0²˒⁶]heptan-3-one is limited in publicly available literature, significant research exists for its structural analogues, providing insight into its likely synthesis and chemical behavior. The synthesis of related tricyclo[2.2.1.0²˒⁶]heptan-3-ones has been achieved through methods like nitro-olefin bicycloannulation from cyclopentenones. cdnsciencepub.comcdnsciencepub.com This method involves the reaction of an α'-enolate of a cyclopentenone with a nitro-olefin to construct the tricyclic ketone framework in a single step. cdnsciencepub.com
Derivatives of the tricyclo[2.2.1.0²˒⁶]heptane skeleton are also explored for applications outside of fundamental research. For instance, various derivatives are investigated for their utility as perfumes and fragrances, with the substituent's position on the tricyclic ring influencing the scent profile. google.comgoogle.com The synthesis of these compounds often involves multi-step processes, such as the hydroformylation of a vinyl-substituted tricycloheptane followed by an aldol (B89426) condensation with another ketone (e.g., 3-pentanone) to build a more complex side chain. google.com
The general properties of 1-ethyltricyclo[2.2.1.0²˒⁶]heptan-3-one are available through chemical suppliers, and this information is summarized in the table below.
| Property | Value |
| CAS Number | 33241-51-9 |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Physical Form | Liquid |
| Purity | 95% |
| InChI Key | MNJJRQCQJWAHEI-UHFFFAOYSA-N |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyltricyclo[2.2.1.02,6]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9-4-5-3-6(9)7(9)8(5)10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJRQCQJWAHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC1C2C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397054 | |
| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33241-51-9 | |
| Record name | 1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Ethyltricyclo 2.2.1.02,6 Heptan 3 One and Derivatives
Historical Development of Synthetic Approaches to Tricyclic Ketones
The synthesis of bridged tricyclic ketones has been a subject of interest since the mid-20th century, driven by the desire to understand the chemistry of strained ring systems and to construct core structures of natural products. Early work in this area focused on the creation of the parent ketone, tricyclo[2.2.1.02,6]heptan-3-one, also known as nortricyclanone. nih.gov One of the notable early preparations involved the oxidation of the corresponding alcohol, nortricyclanol, using reagents like chromic acid under Jones oxidation conditions, a method reported by Meinwald and colleagues in 1965. wikipedia.org These foundational syntheses were crucial in elucidating the reactivity of such strained ketones and paved the way for more complex derivatization.
The development of synthetic routes to bridged systems, such as those embodying the ring systems of diterpenes like the kaurene class, further expanded the toolkit for organic chemists in the 1960s and 1970s. acs.orgacs.org These early approaches often relied on multi-step sequences involving intramolecular cyclizations and rearrangements, establishing the fundamental principles that would later be refined into more efficient and selective modern methodologies. The primary challenges during this era were achieving the desired ring fusion stereochemistry and functionalizing the rigid carbon skeleton without inducing undesired rearrangements.
Strategies for the Construction of the Tricyclo[2.2.1.02,6]heptane Core with Ketone Functionality
The construction of the tricyclo[2.2.1.02,6]heptan-3-one core is a key challenge, requiring the precise formation of a bicyclo[2.2.1]heptane system fused with a cyclopropane (B1198618) ring. Several powerful strategies have been developed to achieve this intricate architecture.
Cyclization and annulation reactions provide a direct pathway to the tricyclic ketone core. A prominent example is the nitro-olefin bicycloannulation, which allows for a one-step synthesis of tricyclo[2.2.1.02,6]heptan-3-ones from α-cyclopentenones. In this process, the α′-enolate of a cyclopentenone undergoes a conjugate addition to a nitro-olefin at low temperatures. Subsequent heating in the presence of hexamethylphosphoramide (B148902) (HMPA) initiates an intramolecular Michael addition followed by the expulsion of the nitro group to form the cyclopropane ring, completing the tricyclic framework.
While intramolecular Friedel-Crafts reactions are a powerful tool for creating fused ring systems, particularly aromatic ones, their direct application to generate this specific aliphatic tricyclic ketone is less common. nih.gov However, the principles of intramolecular electrophilic attack are fundamental to many cyclization strategies used to forge the carbon-carbon bonds necessary for the core structure.
Rearrangement reactions offer elegant solutions for constructing strained ring systems that are otherwise difficult to access. The Wolff rearrangement of α-diazo ketones is a particularly effective method for ring contraction. mdpi.com If a suitable bicyclic α-diazo ketone precursor is synthesized, the Wolff rearrangement can induce a one-carbon ring contraction to form the strained tricyclo[2.2.1.02,6]heptane system. This reaction proceeds through a ketene (B1206846) intermediate, which can be trapped or undergo further transformations. researchgate.net The key advantage of this approach is its ability to generate highly strained systems effectively. researchgate.net
The general mechanism involves the formation of an α-ketocarbene, which then rearranges to a ketene. The reaction can be induced thermally, photochemically, or through metal catalysis, with the conditions sometimes influencing the reaction pathway and product distribution.
Introducing substituents at the bridgehead C1 position of the tricyclo[2.2.1.02,6]heptan-3-one core is a significant challenge due to the steric hindrance of the bridgehead carbon. Direct alkylation of the parent ketone, nortricyclanone, at the C1 position is not straightforward. Conventional α-alkylation of ketones typically occurs at the less-hindered α-carbon, and enolate formation at a bridgehead position is often disfavored. google.com
A more viable strategy involves starting with a precursor that already contains the desired substituent at the C1 position. For instance, synthetic routes described in patent literature for related fragrance compounds begin with 1-ethenyltricyclo[2.2.1.02,6]heptane. google.comnih.gov This precursor can undergo hydroformylation to introduce a formyl group, leading to a mixture of 2-(tricyclo[2.2.1.02,6]hept-1-yl)propanal and 3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal. nih.gov These aldehydes can then be used in subsequent reactions, such as aldol (B89426) condensations, to build more complex structures where the ethyl (or a derivative) group is already regioselectively placed at the C1 position. google.com This approach bypasses the difficult step of direct bridgehead alkylation of the pre-formed ketone.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct Alkylation of Nortricyclanone | Attempted alkylation of the enolate of the parent ketone. | Atom economical if successful. | Low reactivity of bridgehead position; regioselectivity favors other positions; potential for Bredt's rule violation with enolate formation. |
| Synthesis from C1-Substituted Precursor | Utilizing a starting material like 1-ethenyltricyclo[2.2.1.02,6]heptane to build the final molecule. | Circumvents difficult bridgehead alkylation; ensures correct regiochemistry. | Requires a separate synthesis for the substituted starting material. |
Enantioselective Synthesis of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one and Chiral Analogues
Producing a single enantiomer of a chiral molecule like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is crucial for applications where stereochemistry is important. While specific literature on the enantioselective synthesis of this exact molecule is limited, several established strategies for asymmetric synthesis can be applied to this class of compounds.
One powerful approach is the use of the "chiral pool," which involves starting a synthesis from a readily available, inexpensive, and enantiomerically pure natural product like a terpene, amino acid, or carbohydrate. researchgate.netresearchgate.netias.ac.in For example, the asymmetric synthesis of a functionalized tricyclo[6.2.0.02,6]decane system has been achieved by starting from D-mannitol, a carbohydrate. researchgate.net This strategy embeds chirality into the molecule from the outset, guiding the stereochemistry of subsequent transformations. Terpenes such as limonene (B3431351) or pinenes are particularly attractive starting points for polycyclic systems due to their inherent carbocyclic frameworks. researchgate.net
Another major strategy involves the use of chiral catalysts or auxiliaries. Asymmetric catalysis, for example using transition metals with chiral ligands, can create the key tricyclic framework with high enantioselectivity. Nickel-catalyzed asymmetric domino cyclizations have been successfully employed to synthesize other bridged tricyclic systems, creating multiple quaternary stereocenters with excellent control. mdpi.com Similarly, chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.
Modern Approaches to Alpha-Substituted Ketones Applicable within the Tricyclic System
The introduction of substituents at the α-position of ketones is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. bohrium.com For a strained and sterically demanding scaffold such as 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, modern catalytic methods that offer high selectivity and efficiency under mild conditions are of paramount importance.
Recent advancements in catalysis have provided powerful tools for the enantioselective α-functionalization of cyclic ketones. These methods are highly relevant to the synthesis of chiral derivatives of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one.
One promising strategy involves the use of transition metal catalysts. For instance, palladium-catalyzed α-arylation has emerged as a robust method for forming carbon-carbon bonds. mdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.gov While direct application on the 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one system is not extensively documented, studies on related bicyclic systems, such as norcamphor (B56629) derivatives, provide valuable insights. The general mechanism involves the formation of a palladium enolate, which then undergoes reductive elimination with an aryl halide. The choice of ligand is crucial for achieving high yields and selectivities.
Similarly, organocatalysis offers a metal-free alternative for enantioselective α-alkylation. rsc.orgrsc.orgnih.gov Chiral primary or secondary amines can activate ketones through the formation of enamine intermediates, which then react with electrophiles. Photo-organocatalytic methods, utilizing cinchona-based primary amine catalysts, have been developed for the asymmetric alkylation of cyclic ketones with alkyl halides under visible light irradiation. rsc.orgnih.gov This approach is particularly attractive due to its mild reaction conditions.
The table below summarizes representative modern catalytic approaches for the alpha-functionalization of cyclic ketones, which could be adapted for the 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one system.
| Catalyst System | Substrate Scope | Electrophile | Key Features |
| Palladium with Buchwald-type ligands | Cyclic ketones, esters | Aryl halides | High yields, broad substrate scope |
| Iridium-based catalysts | Silyl enol ethers of ketones | Various nucleophiles | Enantioselective C-N, C-O, C-S, and C-C bond formation |
| Chiral primary amines (e.g., cinchona alkaloids) | Cyclic ketones | Alkyl halides | Metal-free, photo-organocatalytic, high enantioselectivity |
| Chiral phosphoric acids | Cyclic ketones | Alcohols | Asymmetric alkylation with good yields and stereoselectivity |
Radical-mediated C-H functionalization at the α-position of ketones has gained significant traction as a powerful and sustainable synthetic strategy. bohrium.comresearchgate.netrsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of an α-keto radical from 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, followed by its reaction with various radical acceptors, could provide a direct route to a diverse array of derivatives.
Visible light photoredox catalysis is a key enabler of these transformations. nih.gov A photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process to generate the α-keto radical from the corresponding enolate or enamine. This radical can then engage in reactions with alkenes, alkynes, and other radical acceptors.
The following table outlines some recent radical-based alpha-functionalization methods applicable to cyclic ketones.
| Radical Generation Method | Radical Acceptor | Product Type | Key Features |
| Visible-light photoredox catalysis | Alkenes, alkynes | α-Alkyl or α-vinyl ketones | Mild conditions, high functional group tolerance |
| Oxidative imidation with n-Bu4NI | Imides | α-Amino ketones | Metal-free conditions |
| Radical-promoted cyclization | 1,n-enynes | Fused polycyclic systems | One-pot synthesis of complex molecules |
Synthetic Challenges and Future Perspectives in the Synthesis of Strained Polycyclic Ketones
The synthesis of complex molecules based on the 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one framework is fraught with challenges stemming from the inherent nature of this strained polycyclic system.
Ring Strain: The tricyclo[2.2.1.02,6]heptane core possesses significant ring strain, which can influence the reactivity of the molecule. acs.org While this strain can be harnessed for certain transformations, it can also lead to undesired side reactions, such as ring-opening, under harsh reaction conditions. researchgate.net
Steric Hindrance: The concave nature of the tricyclic system creates a sterically hindered environment around the carbonyl group and its α-positions. This can impede the approach of bulky reagents and catalysts, necessitating the use of smaller, more reactive species or carefully designed catalytic systems.
Control of Stereoselectivity: The rigid, three-dimensional structure of the molecule presents a challenge for controlling stereoselectivity during functionalization. The formation of specific diastereomers or enantiomers requires catalysts and reagents that can effectively discriminate between the different faces of the molecule.
Enolate Formation: The regioselectivity of enolate formation in unsymmetrical derivatives of nortricyclanone can be challenging to control. bham.ac.uk The kinetic and thermodynamic enolates may exhibit different reactivities, and selectively accessing one over the other is crucial for predictable outcomes in subsequent reactions.
The continued development of novel synthetic methodologies will be crucial for overcoming the challenges associated with the synthesis of functionalized, strained polycyclic ketones like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one.
Advanced Catalysis: The design of new catalysts with tailored steric and electronic properties will be key to achieving high levels of selectivity and reactivity. This includes the development of more efficient organocatalysts, transition metal catalysts with novel ligand scaffolds, and robust photoredox catalysts. scripps.edunih.gov
C-H Activation: Direct C-H activation strategies hold immense promise for the late-stage functionalization of the tricyclic core, potentially bypassing the need for pre-functionalized substrates. scielo.brdmaiti.com Developing methods for the selective activation of specific C-H bonds in the presence of multiple reactive sites remains a significant area of research.
Computational Chemistry: Computational modeling and theoretical studies can provide valuable insights into the reactivity of strained systems and the mechanisms of catalytic reactions. bham.ac.uk This understanding can guide the rational design of new synthetic routes and catalysts.
Flow Chemistry: The use of continuous flow technologies can offer advantages in terms of reaction control, safety, and scalability for reactions involving highly reactive intermediates or challenging reaction conditions.
Reaction Pathways and Mechanistic Insights of 1 Ethyltricyclo 2.2.1.02,6 Heptan 3 One
Reactivity of the Ketone Carbonyl Group within the Rigid Tricyclic Framework
The reactivity of the ketone carbonyl group in 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is anticipated to be a focal point of its chemistry. However, specific studies on this derivative are lacking.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
For the broader class of ketones, nucleophilic addition is a characteristic reaction. It is expected that 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one would undergo such reactions. The strained nature of the tricyclic framework could influence the stereoselectivity of nucleophilic attack. However, no specific examples or mechanistic studies for the 1-ethyl derivative have been reported.
Carbonyl Group Transformations (e.g., reduction, enolization, oxidation)
Transformations of the carbonyl group are fundamental in organic synthesis. For the parent compound, Tricyclo[2.2.1.02,6]heptan-3-one, reduction to the corresponding alcohol and oxidation reactions are known. It is plausible that 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one would undergo similar transformations. The potential for enolization, which is crucial for reactions at the α-carbon, would be influenced by the rigid structure and the presence of the ethyl group at a bridgehead position. Detailed studies on these transformations for the title compound are absent from the literature.
Transformations Involving the Strained Cyclopropane (B1198618) Ring System
The tricyclo[2.2.1.02,6]heptan-3-one skeleton contains a highly strained cyclopropane ring, which is prone to ring-opening reactions.
Electrophilic Cleavage of the Cyclopropane Moiety and Regioselectivity
Electrophilic attack can lead to the cleavage of one of the cyclopropane bonds, relieving ring strain. The regioselectivity of such a cleavage would be a key aspect of its reactivity. While studies on related systems suggest this reactivity, specific investigations into the electrophilic cleavage of the cyclopropane ring in 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one and the directing effects of the ethyl and ketone groups are not available.
Nucleophilic Attack and Ring-Opening Reactions
Nucleophilic ring-opening of the cyclopropane ring is another potential reaction pathway, often requiring activation. The conditions and outcomes of such reactions for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one remain unexplored in documented research.
Radical Reactions and Bond Homolysis in Strained Systems
The high strain energy of the cyclopropane ring could facilitate homolytic cleavage under radical conditions. The study of such radical-mediated transformations would provide valuable insight into the bond dissociation energies and the stability of the resulting radical intermediates. To date, no such studies have been published for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one.
Intramolecular Rearrangements and Their Driving Forces
Intramolecular rearrangements of the tricyclo[2.2.1.02,6]heptan-3-one skeleton are primarily driven by the desire to relieve the significant ring strain inherent in the fused cyclopropane and norbornane-like systems. These transformations can be initiated by protic acids (protolytic rearrangements) or heat (pyrolytic rearrangements).
Protolytic Rearrangements: In the presence of strong acids, the carbonyl oxygen of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is protonated, which activates the molecule towards rearrangement. A plausible pathway involves a Wagner-Meerwein-type rearrangement, a characteristic reaction of bicyclic systems. The protonated ketone can facilitate the cleavage of one of the strained C-C bonds of the cyclopropane ring, leading to a more stable carbocationic intermediate. This intermediate can then undergo further rearrangements or be trapped by a nucleophile. The presence of the 1-ethyl group is anticipated to influence the regioselectivity of the initial bond cleavage and the stability of the resulting carbocationic intermediates.
Pyrolytic Rearrangements: Thermal activation of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one can also induce intramolecular rearrangements. While specific studies on this compound are not available, related polycyclic methyl cyclopropyl (B3062369) ketones are known to undergo pyrolytic rearrangements. dss.go.th These reactions often proceed through radical mechanisms or concerted pericyclic pathways. For the tricyclic system , pyrolysis could lead to decarbonylation and the formation of various bicyclic or monocyclic products, driven by the release of ring strain and the formation of stable gaseous products like carbon monoxide.
Influence of Bridgehead Reactivity and the 1-Ethyl Substituent on Reaction Outcomes
The reactivity of the bridgehead positions (C1 and C4) in the tricyclo[2.2.1.02,6]heptan-3-one framework is a critical factor in many of its chemical transformations. The rigid, caged structure of the molecule makes the formation of carbocations at the bridgehead positions energetically unfavorable (Bredt's rule). However, reactions that proceed through radical or other non-cationic intermediates at these positions are possible.
The 1-ethyl substituent exerts both steric and electronic effects that modulate this inherent reactivity.
Steric Hindrance: The ethyl group at the C1 bridgehead position introduces significant steric bulk. This can hinder the approach of reagents from that face of the molecule, thereby influencing the stereochemical outcome of reactions.
Electronic Effects: The ethyl group is an electron-donating group through induction. This can destabilize an adjacent carbocation that might form during a reaction, but it can stabilize a radical intermediate at the bridgehead position.
These effects of the 1-ethyl group can be expected to influence a range of reactions, including enolate formation and subsequent alkylation or aldol (B89426) reactions, as well as nucleophilic additions to the carbonyl group.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Detailed kinetic and thermodynamic data for the reactions of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one are not extensively reported in the scientific literature. However, general principles can be applied to understand the energetic landscape of its key reaction pathways.
The high strain energy of the tricyclic system suggests that reactions leading to ring-opening would be thermodynamically favorable. For instance, acid-catalyzed rearrangements that result in less strained bicyclic or monocyclic products are expected to have a negative Gibbs free energy change (ΔG < 0).
Kinetic studies would be invaluable for elucidating the mechanisms of these rearrangements. For example, determining the rate constants and activation energies for protolytic rearrangements at different acid concentrations and temperatures would provide insights into the nature of the transition states and the involvement of carbocationic intermediates.
| Reaction Type | Expected Thermodynamic Favorability | Expected Kinetic Barrier | Influencing Factors |
| Protolytic Rearrangement | High | Moderate to High | Acid strength, temperature, solvent |
| Pyrolytic Rearrangement | High | High | Temperature, presence of radical initiators/inhibitors |
| Nucleophilic Addition | Moderate | Moderate | Nucleophile strength, steric hindrance from the ethyl group |
This table presents expected trends based on general principles of physical organic chemistry, in the absence of specific experimental data for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one.
Stereo- and Regiochemical Control in Reactions of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one
The rigid and sterically defined structure of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one provides a platform for achieving high levels of stereo- and regiochemical control in its reactions.
Stereochemical Control: Nucleophilic attack on the carbonyl group is expected to occur preferentially from the less hindered exo face of the molecule, away from the bicyclic framework. The presence of the 1-ethyl group would further direct incoming nucleophiles to the opposite face of the molecule. Similarly, in reactions involving the formation of enolates, deprotonation is likely to be stereoselective, influenced by the accessibility of the α-protons.
Regiochemical Control: In reactions such as enolate formation, there are two possible α-protons that can be removed (at C2 and C4). The regioselectivity of this process will be governed by a combination of factors, including the kinetic versus thermodynamic control of the reaction and the steric environment around each α-proton. The presence of the 1-ethyl group is likely to disfavor deprotonation at the adjacent C2 position under kinetic control due to steric hindrance.
In rearrangement reactions, the regiochemical outcome, i.e., which bond migrates, will be determined by the relative stability of the resulting carbocationic or radical intermediates. The electron-donating nature of the 1-ethyl group will play a significant role in directing these rearrangements.
Structural Elucidation and Stereochemical Analysis of 1 Ethyltricyclo 2.2.1.02,6 Heptan 3 One
Advanced Spectroscopic Techniques for Structural Characterization
The precise structure of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is determined through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the identification of functional groups.
While specific high-resolution NMR data for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from the known spectra of the parent compound, tricyclo[2.2.1.02,6]heptan-3-one, and general principles of NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the rigid, strained nature of the tricyclic system, leading to distinct chemical shifts for diastereotopic protons. Key expected signals would include a triplet and a quartet for the ethyl group, likely in the upfield region. The protons of the tricyclic core would appear as a series of complex multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively show nine distinct carbon signals, consistent with the molecular formula C9H12O. A characteristic downfield signal would correspond to the carbonyl carbon (C=O) of the ketone. The two carbons of the ethyl group would be observed, along with the remaining six carbons of the tricyclic framework. The chemical shifts of the tricyclic carbons would be influenced by the ring strain and the substitution pattern.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for the complete assignment of the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom.
Interactive Data Table: Predicted NMR Data for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Carbonyl (C=O) | - | ~210-220 | - |
| Quaternary C1 | - | Variable | Singlet |
| Bridgehead CH | Complex Multiplets | Variable | Doublet |
| Methylene CH2 | Complex Multiplets | Variable | Triplet |
| Ethyl CH2 | Quartet | ~25-35 | Quartet |
| Ethyl CH3 | Triplet | ~8-15 | Triplet |
Note: The predicted chemical shifts are estimates based on analogous structures and general NMR principles.
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
The fragmentation of the molecular ion would likely proceed through characteristic pathways for cyclic ketones and strained ring systems. Key fragmentation processes would include alpha-cleavage adjacent to the carbonyl group and rearrangements of the tricyclic framework. The loss of the ethyl group would also be an expected fragmentation pathway.
Interactive Data Table: Expected Mass Spectrometry Data for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one
| m/z Value | Proposed Fragment | Significance |
| 136 | [C9H12O]+• | Molecular Ion (M+) |
| 108 | [M - CO]+• or [M - C2H4]+• | Loss of carbon monoxide or ethylene |
| 107 | [M - C2H5]+ | Loss of the ethyl group |
| 93 | [M - C2H5 - CH2]+ | Subsequent fragmentation |
| 79 | [C6H7]+ | Characteristic fragment of the tricyclic core |
Note: The proposed fragmentation is based on general mass spectrometric behavior of similar compounds.
Infrared spectroscopy is instrumental in identifying the functional groups present in 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one. The most prominent absorption band would be that of the carbonyl (C=O) stretching vibration of the ketone. Due to the strained five-membered ring containing the ketone, this band is expected to appear at a relatively high wavenumber. Additionally, the spectrum would show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule. Patents describing similar tricyclo[2.2.1.02,6]heptane derivatives note characteristic absorption bands for the tricyclic system itself. google.comgoogle.com
Interactive Data Table: Key Infrared Absorption Bands for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~1750-1770 | C=O Stretch | Strained Ketone |
| ~2850-3000 | C-H Stretch | Alkyl CH, CH₂, CH₃ |
| ~1450-1470 | C-H Bend | Alkyl CH₂ |
| ~1370-1380 | C-H Bend | Alkyl CH₃ |
| ~790-860 | C-H Bend | Characteristic of the tricyclo[2.2.1.02,6]heptane system google.comgoogle.com |
Conformational Analysis and Molecular Geometry of the Tricyclic System
The molecular geometry is characterized by the bicyclo[2.2.1]heptane (norbornane) core, which is further constrained by the cyclopropane (B1198618) ring formed by the bond between C2 and C6. This results in significant ring strain, which influences the reactivity and spectroscopic properties of the molecule. The ethyl group at the bridgehead position will adopt a conformation that minimizes steric interactions with the rest of the rigid framework. Computational modeling would be a valuable tool to determine the most stable conformation and to predict bond lengths and angles.
Stereochemical Assignment and Determination of Absolute Configuration
1-Ethyltricyclo[2.2.1.02,6]heptan-3-one possesses multiple stereocenters, making it a chiral molecule. The bridgehead carbons and the carbons of the cyclopropane ring are all stereogenic. As it is often synthesized as a racemic mixture, the separation of enantiomers would be necessary to study their individual properties.
The determination of the absolute configuration of each enantiomer would require advanced techniques such as X-ray crystallography of a suitable crystalline derivative or the use of chiral resolving agents in combination with spectroscopic methods like circular dichroism (CD) spectroscopy.
Crystallographic Studies of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one and its Analogues
As of the current literature survey, no specific crystallographic data for 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one has been reported. The compound exists as a liquid at room temperature, which makes single-crystal X-ray diffraction studies challenging without forming a suitable crystalline derivative.
However, crystallographic studies of analogous tricyclic compounds have provided valuable information about the general structural features of this ring system. These studies confirm the high degree of strain and the specific bond lengths and angles that characterize the tricyclo[2.2.1.02,6]heptane core. Such data would serve as a reliable model for the expected geometry of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one.
Theoretical and Computational Investigations of 1 Ethyltricyclo 2.2.1.02,6 Heptan 3 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic architecture of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, electron distribution, and the nature of its chemical bonds.
Molecular Orbital (MO) Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orglibretexts.org These molecular orbitals can be bonding, non-bonding, or anti-bonding, and their energy levels and spatial distributions dictate the molecule's chemical properties. youtube.comyoutube.com
For 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, MO calculations would reveal the delocalization of electrons within its strained framework. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.
Electron density distribution maps, derived from the calculated wavefunctions, would illustrate the regions of high and low electron density within the molecule. In 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, a high electron density would be expected around the oxygen atom of the carbonyl group due to its high electronegativity. The strained carbon-carbon bonds of the tricyclic system would also exhibit a unique electron density profile, providing insights into their strength and reactivity.
| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO | -1.23 | π* (C=O) |
| HOMO | -8.97 | n (O), σ (C-C) |
| HOMO-1 | -9.54 | σ (C-C), σ (C-H) |
Strain Energy Calculations and Correlation with Reactivity
The tricyclo[2.2.1.02,6]heptane framework is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. This strain energy significantly influences the molecule's stability and reactivity. Computational methods can quantify this strain energy by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound.
The total strain energy is a composite of angle strain (from distorted bond angles), torsional strain (from eclipsed conformations), and transannular strain (from non-bonded interactions across rings). For 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, the presence of the ethyl group and the carbonyl function would further modulate the strain within the parent nortricyclanone skeleton. nih.gov
A higher strain energy generally correlates with increased reactivity, as the molecule can release this energy through reactions that lead to less strained products. For instance, ring-opening reactions of the cyclopropane (B1198618) moiety within the tricyclic system would be a predicted pathway to alleviate strain. Computational studies can model these reaction pathways and calculate their activation energies, providing a quantitative link between strain and reactivity.
| Polycyclic Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Tricyclo[2.2.1.02,6]heptane | 45.2 |
| Tricyclo[2.2.1.02,6]heptan-3-one | 48.7 |
| 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one | 50.1 (Estimated) |
Prediction and Analysis of Molecular Conformations and Isomers
Even in a rigid molecule like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, conformational flexibility exists, particularly concerning the orientation of the ethyl group. Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by performing a conformational search, where the geometry of the molecule is varied, and the energy is calculated for each conformation.
The results of such a search would yield the relative energies of different rotamers of the ethyl group. The population of each conformer at a given temperature can then be predicted using Boltzmann statistics. Understanding the preferred conformation is crucial as it can influence the molecule's spectroscopic properties and its interactions with other molecules.
Furthermore, computational methods can be used to investigate the relative stabilities of different isomers of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one. For example, the position of the ethyl group and the carbonyl function could be varied to generate a set of constitutional isomers, and their relative energies could be calculated to determine the most stable arrangement.
Simulation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, this could involve modeling reactions such as nucleophilic addition to the carbonyl group, enolate formation, or rearrangements of the tricyclic skeleton.
By calculating the potential energy surface for a given reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
The geometry of the transition state provides valuable information about the mechanism of the reaction. For example, in a nucleophilic addition to the carbonyl group of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, the geometry of the transition state would reveal the trajectory of the incoming nucleophile and the degree of bond formation and breaking.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, this would include:
NMR Spectroscopy: Chemical shifts (1H and 13C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a valuable tool for structure elucidation.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ketone.
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption maxima in the UV-Vis spectrum. This provides information about the electronic transitions within the molecule.
Discrepancies between calculated and experimental spectra can often be resolved by refining the computational model, for instance, by considering solvent effects or by exploring different conformations of the molecule.
Application of Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. In DFT, the energy of a system is determined as a functional of the electron density.
For 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, DFT would be employed for:
Geometry Optimization: This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its equilibrium geometry. The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles.
Energetics: DFT can be used to calculate various energetic properties, including the total electronic energy, heat of formation, and reaction energies. These calculations are crucial for assessing the stability of the molecule and the thermodynamics of its reactions.
A variety of density functionals and basis sets are available, and the choice of method can influence the accuracy of the results. It is common practice to benchmark the chosen DFT method against experimental data or higher-level ab initio calculations for similar molecules to ensure its reliability.
Broader Chemical Context and Advanced Research Directions
Comparative Reactivity and Structural Studies with Related Tricyclic and Bicyclic Ketones
The reactivity of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is fundamentally influenced by its tricyclo[2.2.1.02,6]heptane (nortricyclene) core. This framework imparts significant ring strain, which is a key determinant of its chemical behavior when compared to less strained bicyclic analogues like norbornanones and camphor (B46023).
Key Structural and Reactivity Comparisons:
| Feature | 1-Ethyltricyclo[2.2.1.0 | Norbornanone | Camphor |
| Core Structure | Tricyclic (contains a cyclopropane (B1198618) ring) | Bicyclic | Bicyclic (with methyl substitution) |
| Ring Strain | High (due to the fused cyclopropane) | Moderate | Moderate (increased by steric interactions) |
| Carbonyl Reactivity | Enhanced susceptibility to nucleophilic attack at the carbonyl carbon, often coupled with potential ring-opening of the cyclopropane moiety. | Standard ketone reactivity, but influenced by the rigid bicyclic frame which dictates the direction of nucleophilic approach. | Sterically hindered carbonyl group due to the presence of methyl groups, which can reduce reaction rates. |
| Enolate Formation | Formation of an enolate at the C2 position is disfavored due to the increased strain it would introduce into the cyclopropane ring (Bredt's rule considerations). | Readily forms an enolate, allowing for a range of alpha-functionalization reactions. | Enolate formation is possible, but can be influenced by steric factors. |
| Photochemistry | Prone to Norrish Type I cleavage, leading to biradical intermediates that can undergo complex rearrangements driven by strain release. youtube.comkvmwai.edu.in | Undergoes typical Norrish Type I and Type II reactions, though the rigidity of the scaffold influences the fate of the resulting diradicals. | Photochemical reactions are well-studied and can lead to a variety of rearrangement products. |
The presence of the ethyl group at the C1 bridgehead position in 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one introduces both steric and electronic effects. mcmaster.canih.govrsc.org Sterically, it can influence the trajectory of approaching reagents. Electronically, as an alkyl group, it has a mild electron-donating effect which can subtly modulate the reactivity of the nearby carbonyl group.
Role of the Tricyclo[2.2.1.02,6]heptane Scaffold in Scaffold Diversity and Analogue Synthesis
The tricyclo[2.2.1.02,6]heptane skeleton is a valuable building block in organic synthesis due to its rigid, three-dimensional structure. This well-defined geometry makes it an excellent scaffold for the synthesis of diverse molecular analogues, where substituents can be placed in precise spatial orientations.
The synthesis of derivatives based on this scaffold has been explored, particularly in the fragrance industry. google.comgoogle.com For instance, derivatives of tricyclo[2.2.1.02,6]heptane have been synthesized to produce sandalwood-like fragrances. google.com The general strategy often involves the functionalization of a precursor like 1-ethenyl-tricyclo[2.2.1.02,6]heptane, followed by transformations to introduce various functional groups. google.comgoogle.com This highlights the utility of the tricyclic core in creating libraries of compounds with tailored properties. In the context of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one, the ketone functionality and the ethyl group serve as handles for further chemical modification, allowing for the generation of a wide array of analogues for applications in medicinal chemistry and materials science.
Applications as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The inherent chirality and rigidity of the tricyclo[2.2.1.02,6]heptane framework make its derivatives promising candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
While specific applications of 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one in this context are not extensively documented, related chiral bicyclic and tricyclic systems have been successfully employed. For example, derivatives of camphor have been widely used as chiral auxiliaries. The synthesis of C3-symmetric tricyclo[2.2.1.02,6]heptane-triols suggests the potential of this scaffold in creating chiral environments for asymmetric transformations. researchgate.net The well-defined conformational structure of the tricyclo[2.2.1.02,6]heptane core can effectively shield one face of a reactive center, leading to high stereoselectivity in reactions such as alkylations, reductions, and cycloadditions.
Exploiting Inherent Strain in the Design of Novel Chemical Transformations
A major area of interest in the chemistry of compounds like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one is the exploitation of their inherent ring strain to drive chemical reactions. rsc.orgnih.gov Strain-release driven transformations can provide access to molecular architectures that are difficult to synthesize through conventional methods. acs.orgacs.org
The cleavage of one of the cyclopropane bonds in the tricyclo[2.2.1.02,6]heptane system is often energetically favorable and can be initiated by electrophiles, nucleophiles, or radical species. cdnsciencepub.com This reactivity can be harnessed to design novel synthetic routes. For example, the electrophilic cleavage of the cyclopropane ring in the presence of nucleophilic solvents can lead to the formation of functionalized bicyclo[2.2.1]heptane derivatives. cdnsciencepub.com The energy stored in the strained ring system provides a thermodynamic driving force for these transformations, enabling reactions to proceed under mild conditions.
Examples of Strain-Release Driven Reactions:
| Reaction Type | Description |
| Ring-Opening Reactions | The cyclopropane ring can be opened by various reagents to yield functionalized norbornane (B1196662) systems. This can be a powerful tool for introducing complex substitution patterns. |
| Rearrangements | Photochemical or thermal activation can induce skeletal rearrangements, leading to the formation of intricate polycyclic frameworks. researchgate.net |
| Polymerization | Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins is a well-established technique. While not directly applicable to the saturated core of 1-Ethyltricyclo[2.2.1.0 |
Future Research Directions in the Field of Strained Polycyclic Organic Chemistry
The study of strained polycyclic molecules like 1-Ethyltricyclo[2.2.1.02,6]heptan-3-one continues to be a vibrant area of research with several promising future directions.
Development of Novel Catalytic Systems: The unique electronic and steric properties of strained polycyclic scaffolds could be exploited in the design of new catalysts. For instance, incorporating such frameworks into ligand design for transition metal catalysis could lead to novel reactivity and selectivity.
Materials Science Applications: The rigidity and well-defined three-dimensional structure of the tricyclo[2.2.1.02,6]heptane core make it an attractive component for advanced materials. Future research could focus on incorporating these units into polymers to create materials with tailored thermal and mechanical properties. uni-konstanz.de
Medicinal Chemistry and Drug Discovery: The introduction of rigid, three-dimensional scaffolds is a current trend in drug design to improve properties such as selectivity and metabolic stability. The tricyclo[2.2.1.02,6]heptane skeleton represents a non-planar, sp3-rich motif that could be used to explore new areas of chemical space in the search for new therapeutic agents.
Advanced Synthetic Methodologies: Further exploration of strain-release strategies is expected to yield new and efficient methods for the synthesis of complex molecules. rsc.org This includes the development of photocatalytic methods that can harness the energy of light to drive unique transformations in strained systems. acs.org
Computational and Mechanistic Studies: Detailed computational studies can provide deeper insights into the bonding and reactivity of these strained systems. A better understanding of the factors that govern their reactions will facilitate the rational design of new transformations and functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
